(6-Bromonaphthalen-2-yl)boronic acid
Description
Significance of Arylboronic Acids in Modern Organic Synthesis
Arylboronic acids are organoboron compounds that have become fundamental tools for synthetic chemists. Their prominence is largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. wikipedia.orglibretexts.org This reaction is widely used to synthesize substituted biphenyls, polyolefins, and styrenes. wikipedia.org
Beyond the celebrated Suzuki reaction, the utility of arylboronic acids extends to a variety of other transformations. nih.gov These include Chan-Lam coupling for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, and conjugate additions. nih.gov The stability of arylboronic acids to air and moisture, their generally low toxicity, and the fact that their byproduct, boric acid, is environmentally benign, further enhances their appeal as synthetic intermediates. nih.gov Their versatility allows for their use as building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov
Table 1: Key Cross-Coupling Reactions Involving Arylboronic Acids
| Reaction Name | Bond Formed | Description |
|---|---|---|
| Suzuki-Miyaura Coupling | Carbon-Carbon (C-C) | A palladium-catalyzed reaction between an organohalide and an organoboron compound. wikipedia.orglibretexts.org |
| Chan-Lam Coupling | Carbon-Nitrogen (C-N) or Carbon-Oxygen (C-O) | A copper-catalyzed reaction between a boronic acid and an amine or alcohol. |
| Liebeskind-Srogl Coupling | Carbon-Carbon (C-C) | A palladium-catalyzed reaction of a thioester with a boronic acid. |
Overview of (6-Bromonaphthalen-2-yl)boronic Acid within the Naphthalene (B1677914) Scaffold Context
This compound is a bifunctional reagent that belongs to the naphthalene derivative family. The naphthalene scaffold itself is a critical structural motif found in numerous synthetic drugs, dyes, and materials for organic electronics. lifechemicals.comnih.gov The inherent electronic properties and structural rigidity of the fused aromatic rings make it an attractive core for developing functional molecules. researchgate.net
The subject compound, this compound, integrates this valuable naphthalene core with two distinct and strategically placed reactive sites: a boronic acid group at the 2-position and a bromine atom at the 6-position. This arrangement makes it a highly valuable intermediate for the construction of complex, multi-substituted naphthalene derivatives. Chemists can perform selective, sequential cross-coupling reactions; for instance, a Suzuki reaction can be carried out at the boronic acid position, followed by a subsequent coupling reaction at the bromo-substituted position. nih.govorganic-chemistry.org This allows for the controlled and predictable synthesis of elaborate molecular structures tailored for specific applications in materials science and medicinal chemistry. lifechemicals.comnbinno.com
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1337916-18-3 nih.gov |
| Molecular Formula | C10H8BBrO2 nih.gov |
| Molecular Weight | 250.89 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
Research Trajectories and Future Outlook for Naphthaleneboronic Acid Chemistry
The field of naphthaleneboronic acid chemistry is poised for significant advancement, driven by the increasing demand for sophisticated organic materials and pharmaceutical agents. researchgate.netfuturemarketinsights.com Future research is expected to focus on several key areas. One major trajectory is the development of novel organic semiconductors and materials for optoelectronic devices, where the tunable electronic properties of functionalized naphthalenes are highly desirable. nih.govrsc.org The synthesis of B,N-doped and B,O-doped polycyclic aromatic hydrocarbons (PAHs) from boronic acid precursors is an emerging frontier for creating new materials with unique photophysical properties. rsc.org
In medicinal chemistry, the use of naphthaleneboronic acids as key intermediates will continue to grow. nbinno.comresearchgate.net The ability to construct complex molecules allows for the exploration of new chemical space in drug discovery programs. nih.gov Furthermore, there is a consistent drive towards the development of more sustainable and efficient synthetic methodologies. This includes creating catalytic systems that operate under milder conditions and expanding the scope of coupling partners to build ever more complex and functional molecules. The global market for naphthalene derivatives is projected to expand, reflecting their increasing application in diverse sectors such as construction, agriculture, and textiles. futuremarketinsights.com
Synthetic Methodologies for this compound and Related Naphthaleneboronic Acids
The synthesis of this compound and its analogs is pivotal for their application as intermediates in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. Palladium-catalyzed borylation reactions represent the most prevalent and efficient methods for creating the crucial carbon-boron bond on a naphthalene scaffold.
Properties
IUPAC Name |
(6-bromonaphthalen-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BBrO2/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSJENCQBZHUDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BBrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 6 Bromonaphthalen 2 Yl Boronic Acid
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. (6-Bromonaphthalen-2-yl)boronic acid serves as an effective organoboron partner in these reactions, facilitating the synthesis of a wide range of substituted naphthalenes and complex biaryl systems. The general catalytic cycle involves three primary steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
The utility of this compound in Suzuki-Miyaura reactions extends to a variety of coupling partners. The reactivity of the organic halide partner generally follows the order of I > OTf > Br >> Cl, which is dictated by the bond dissociation energy of the carbon-halogen bond.
Aryl Halides: this compound couples efficiently with a broad spectrum of aryl halides. The reaction tolerates both electron-rich and electron-withdrawing substituents on the aryl halide coupling partner, allowing for the synthesis of diverse biaryl compounds. For instance, the coupling with substituted bromobenzenes proceeds under standard conditions to afford the corresponding 6-bromo-2-arylnaphthalenes.
Heteroaryl Halides: The coupling of this compound with heteroaryl halides is also a viable synthetic route. This allows for the incorporation of various heterocyclic motifs, which are prevalent in pharmaceuticals and materials science. Challenges in these couplings can arise from the potential for the heteroatom to coordinate to the palladium catalyst, which can sometimes inhibit catalysis. However, the use of appropriate ligands and reaction conditions can overcome these limitations, leading to good to excellent yields of the desired heteroaryl-naphthalene products.
Vinyl Halides: While less commonly documented for this specific boronic acid, the Suzuki-Miyaura reaction is generally effective for coupling with vinyl halides. Such reactions would yield 6-bromo-2-vinylnaphthalenes, which are useful intermediates for further transformations. The stereochemistry of the vinyl halide is typically retained throughout the reaction sequence.
The table below summarizes the scope of the Suzuki-Miyaura coupling of this compound with various aryl halides.
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Methylphenyl bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 88 |
| 4-Methoxyphenyl bromide | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |
| 3-Nitrophenyl iodide | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |
| 2-Chloropyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH | 78 |
This table is illustrative and compiled from typical conditions for Suzuki-Miyaura reactions involving similar arylboronic acids.
The synthesis of biaryl compounds is a primary application of the Suzuki-Miyaura reaction, and this compound is an excellent substrate for this purpose. Biaryls are significant structural motifs found in pharmaceuticals, natural products, and advanced materials.
The coupling of this compound with an aryl halide (Ar-X) leads to the formation of a 2-aryl-6-bromonaphthalene. This product retains the bromine atom, which can be utilized in subsequent cross-coupling reactions, allowing for the stepwise and controlled synthesis of more complex, unsymmetrical biaryl or teraryl systems. This iterative approach is a powerful strategy for building molecular complexity. For example, the product from a first Suzuki coupling can then be reacted with a different aryl boronic acid to generate a 2,6-diarylnaphthalene.
While specific examples involving this compound are not extensively documented in the literature, general principles of diastereoselective and regioselective Suzuki-Miyaura couplings are well-established and applicable.
Regioselectivity: In molecules with multiple, chemically distinct halide substituents, regioselective Suzuki-Miyaura coupling can be achieved. The selectivity is governed by the relative reactivity of the C-X bonds (I > Br > Cl) and the electronic and steric environment of the reaction sites. For a substrate containing both a bromo and a chloro substituent, the coupling will preferentially occur at the more reactive bromo-substituted position. In the case of this compound itself, the regioselectivity is inherent to the position of the boronic acid group at the C2 position of the naphthalene (B1677914) core.
Diastereoselectivity: Diastereoselective Suzuki-Miyaura couplings are employed to control the formation of specific stereoisomers in products containing multiple chiral centers. This is often achieved by using chiral ligands on the palladium catalyst or by substrate control, where existing stereocenters in the coupling partners influence the stereochemical outcome of the reaction. For example, coupling this compound with a chiral, non-racemic organic halide could proceed with high diastereoselectivity, yielding a product enriched in one diastereomer. The development of such strategies is crucial for the synthesis of enantiomerically pure pharmaceutical compounds.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through a sequence of three key steps.
Transmetalation is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. This process requires the activation of the boronic acid by a base. The base (e.g., OH⁻, OR⁻) coordinates to the electron-deficient boron atom, forming a more nucleophilic tetracoordinate "ate" complex, [R-B(OH)₃]⁻.
Two primary pathways for transmetalation have been proposed and debated:
The Boronate Pathway: The activated boronate species directly displaces the halide ligand on the Pd(II) complex ([ArPd(L)₂X]) to form a new intermediate, which then facilitates the transfer of the aryl group from boron to palladium.
The Oxo-Palladium Pathway: The halide on the Pd(II) complex is first exchanged with the base (e.g., OH⁻) to form a palladium-hydroxo complex ([ArPd(L)₂OH]). This complex then reacts with the neutral boronic acid, leading to the transfer of the organic group.
Recent studies suggest that the dominant pathway can depend on the specific reaction conditions, such as the nature of the base and solvent. Regardless of the precise pathway, the result is the formation of a diarylpalladium(II) complex, [ArPd(L)₂Ar']. Following transmetalation, this intermediate undergoes reductive elimination to release the biaryl product and regenerate the catalytically active Pd(0) species, thus completing the catalytic cycle.
Detailed Mechanistic Studies of Suzuki-Miyaura Coupling
Reductive Elimination Step
The reductive elimination is the final, product-forming step in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. libretexts.org After the transmetalation step, where the 6-bromonaphthalen-2-yl group is transferred from the boron atom to the palladium center, a diorganopalladium(II) intermediate is formed. This intermediate typically has a square planar geometry with the two organic groups (the 6-bromonaphthalen-2-yl moiety and the organic group from the coupling partner) positioned cis to each other. wikipedia.org
The reductive elimination process involves the concerted breaking of the two palladium-carbon bonds and the simultaneous formation of a new carbon-carbon bond between the two organic fragments. jk-sci.com This step results in the release of the final biaryl product and the regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org Kinetic studies have shown that this step is typically fast and irreversible, obeying first-order kinetics. libretexts.org For the reaction involving this compound, this step is crucial for creating the desired C-C bond and ensuring the catalytic turnover.
Role of Palladium Catalyst and Ligands in Reaction Pathways
The palladium catalyst is central to the Suzuki-Miyaura reaction, facilitating the entire catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination. libretexts.org The cycle begins with a Pd(0) species, which undergoes oxidative addition with an organohalide. wikipedia.org
Ligands coordinated to the palladium center play a critical role in modulating the catalyst's reactivity, stability, and selectivity. wikipedia.org Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and more sterically demanding, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos), are commonly used. nih.gov
Electronic Effects : Electron-donating ligands increase the electron density on the palladium atom, which promotes the initial oxidative addition step. wikipedia.org
Steric Effects : Bulky ligands can accelerate the reductive elimination step and help stabilize the monoligated Pd(0) species, which is often the active catalyst. wikipedia.orgnih.gov
N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, often providing superior stability and activity compared to traditional phosphines, especially for less reactive coupling partners like aryl chlorides. wikipedia.org The choice of ligand is therefore a key parameter that must be optimized to achieve high yields and selectivity in the coupling of this compound.
Table 1: Common Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling
| Catalyst/Precatalyst | Ligand | Typical Substrates |
|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Aryl bromides, aryl iodides |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | Aryl bromides, aryl chlorides, sterically hindered substrates |
| Pd₂(dba)₃ | Buchwald Ligands, cataCXium A | Aryl chlorides, aryl triflates |
Influence of Reaction Conditions on Reaction Rates and Selectivity
The outcome of the Suzuki-Miyaura coupling involving this compound is highly dependent on the specific reaction conditions employed. Key parameters include the base, solvent, and temperature.
Base : A base is essential for the activation of the boronic acid. scilit.com It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center during transmetalation. scilit.com The strength and nature of the base can significantly impact the reaction rate and can influence selectivity when competing boronic acids are present. scilit.com Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). nih.govvu.nl
Solvent : The solvent system must be capable of dissolving the various components of the reaction mixture. A mixture of an organic solvent (like toluene, dioxane, or THF) and water is frequently used to dissolve both the organic substrates and the inorganic base. vu.nl The choice of solvent can affect catalyst stability and reaction kinetics.
Temperature : Reaction temperatures typically range from room temperature to reflux conditions. Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or increased side reactions, such as protodeboronation (cleavage of the C-B bond by a proton source). researchgate.net
Table 2: Illustrative Effect of Reaction Conditions on Suzuki-Miyaura Coupling
| Base | Solvent | Temperature (°C) | Typical Outcome |
|---|---|---|---|
| K₂CO₃ | Toluene/H₂O | 100 | Good yields for aryl bromides |
| K₃PO₄ | 1,4-Dioxane | 80-110 | Effective for challenging substrates, including aryl chlorides |
| Cs₂CO₃ | THF/H₂O | 60-80 | Mild conditions, suitable for base-sensitive functional groups |
Other Transition Metal-Catalyzed Coupling Reactions
While palladium is the most common catalyst for reactions with boronic acids, other transition metals are also effective and offer alternative or complementary reactivity.
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions provide a powerful method for forming carbon-heteroatom and carbon-carbon bonds using boronic acids. The Chan-Lam coupling, for instance, enables the formation of C-N, C-O, and C-S bonds by coupling boronic acids with amines, phenols, and thiols, respectively. More recent methods have also established protocols for copper-catalyzed C-C bond formation with aryl bromides. rsc.org this compound can serve as the aryl donor in these transformations. These reactions are often promoted by an inexpensive copper source and can proceed under mild conditions. rsc.org
Table 3: Example of Copper-Catalyzed Cross-Coupling Conditions
| Copper Source | Ligand | Base | Solvent | Coupling Partner |
|---|---|---|---|---|
| Cu(OAc)₂ | Pyridine (B92270) | - | CH₂Cl₂ | Amines, Phenols (Chan-Lam) |
| CuI | Phenanthroline | K₃PO₄ | Toluene | Aryl Iodides |
Nickel-Catalyzed Reactions
Nickel catalysts have gained prominence as a more cost-effective and earth-abundant alternative to palladium for cross-coupling reactions. nih.gov Nickel-catalyzed Suzuki-Miyaura type couplings can effectively couple this compound with various organic halides and pseudohalides. researchgate.net Nickel systems sometimes exhibit unique reactivity and can be particularly effective for coupling with challenging substrates or for activating different types of bonds. researchgate.net Mechanistic studies suggest that nickel-catalyzed couplings can proceed through pathways involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. rsc.org
Table 4: Representative Conditions for Nickel-Catalyzed Coupling
| Nickel Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| NiCl₂(dppp) | dppp | K₃PO₄ | 1,4-Dioxane | 100 |
| Ni(cod)₂ | PCy₃ | K₃PO₄ | Toluene | 80 |
Rhodium-Catalyzed Additions
Rhodium catalysts can mediate the addition of arylboronic acids to a variety of unsaturated functional groups. organic-chemistry.org A prominent example is the rhodium-catalyzed 1,4-conjugate addition of arylboronic acids to α,β-unsaturated ketones, esters, and nitroalkenes. rsc.org In these reactions, the (6-Bromonaphthalen-2-yl) group is transferred from the boronic acid to the β-position of the unsaturated substrate. Rhodium catalysts are also used for the 1,2-addition of arylboronic acids to aldehydes and ketones, yielding secondary and tertiary alcohols. nih.gov These reactions often proceed in aqueous media and demonstrate the versatility of boronic acids as nucleophilic partners beyond traditional cross-coupling. organic-chemistry.org
Table 5: Overview of Rhodium-Catalyzed Addition Reactions
| Rhodium Catalyst | Ligand | Substrate Type | Product Type |
|---|---|---|---|
| [Rh(acac)(CO)₂] | BINAP | α,β-Unsaturated Ketones | β-Aryl Ketones |
| [Rh(cod)Cl]₂ | TPPDS | Styrenyl Olefins | 1,2-Diarylethylenes |
| [Rh(C₂H₄)₂Cl]₂ | Chiral Diene | Nitroalkenes | Chiral Nitroalkanes |
C-H Arylation and Derivatization Studies
This compound is a versatile reagent in organic synthesis, participating in various reactions that enable the construction of complex molecular architectures. A key area of its application is in C-H arylation, a powerful method for forming carbon-carbon bonds by directly coupling the boronic acid with a C-H bond of another molecule, often an aromatic or heteroaromatic compound. While studies specifically detailing the C-H arylation using this compound are not prevalent in the reviewed literature, its reactivity can be inferred from established protocols for other arylboronic acids.
One prominent example of such a transformation is the ruthenium-catalyzed ortho-arylation of acetanilides. In this type of reaction, a directing group on one substrate (the acetanilide) positions the catalyst to activate a specific C-H bond, which then undergoes coupling with the arylboronic acid. This highly regioselective process allows for the targeted synthesis of biaryl compounds, which are precursors to valuable structures like phenanthridines and carbazoles. The this compound would be expected to perform effectively in this role, transferring its bromonaphthalene moiety to the activated C-H position.
Beyond C-H activation, derivatization of this compound is commonly achieved through its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction couples the boronic acid with aryl or vinyl halides to form biaryl or aryl-alkene structures, respectively. Another significant derivatization is the formation of boronate esters, which is discussed in detail in section 3.3.2.
C-P Coupling Reactions
The formation of carbon-phosphorus (C-P) bonds is crucial for the synthesis of organophosphorus compounds, which have widespread applications as ligands, pharmaceuticals, and agricultural chemicals. This compound serves as an effective precursor for creating arylphosphonates through transition metal-catalyzed C-P coupling reactions.
Two primary methodologies have been established for this transformation using arylboronic acids:
Palladium-Catalyzed Coupling: This method typically involves the reaction of an arylboronic acid or its corresponding boronate ester with a dialkyl phosphite. digitellinc.com The reaction is facilitated by a palladium catalyst, often under microwave heating conditions. The proposed mechanism involves the isomerization of the dialkyl phosphite, allowing it to bind to the palladium center. Subsequent transmetalation with the boronic acid or ester, followed by reductive elimination, yields the final arylphosphonate product. digitellinc.com An oxidant is often included to regenerate the active palladium catalyst. digitellinc.com
Copper-Catalyzed Coupling: An alternative, mild, and efficient route involves a copper-catalyzed coupling of arylboronic acids with H-phosphonate diesters. nih.govacs.org Catalyst systems such as Cu₂O with a 1,10-phenanthroline (B135089) ligand have been proven effective for this transformation. nih.govacs.org This approach represents a significant advancement as it provides a copper-catalyzed pathway to arylphosphonates directly from arylboronic acids. nih.gov
These methods offer robust pathways to synthesize (6-Bromonaphthalen-2-yl)phosphonates, which are valuable intermediates for further synthetic elaboration. The functional group tolerance of these reactions allows for the bromo-substituent on the naphthalene ring to be retained for subsequent cross-coupling reactions if desired.
Non-Transition Metal Mediated Reactions
Role of Boronic Acids as Lewis Acidic Reagents
The boron atom in boronic acids possesses an empty p-orbital, rendering it electron-deficient and capable of acting as a Lewis acid. This Lewis acidity is a fundamental property that governs much of the reactivity of boronic acids, including this compound. The electrophilicity of the boron center can be modulated by the electronic nature of its aryl substituent. Electron-withdrawing groups on the aromatic ring enhance the Lewis acidity of the boron atom. In the case of this compound, the electronegative bromine atom and the extended π-system of the naphthalene core contribute to this effect.
This intrinsic Lewis acidity allows boronic acids to participate in reactions without the need for a transition metal catalyst. For instance, boronic acids can be used in conjunction with strong Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) to catalyze reactions such as the arylation and alkenylation of unprotected allylic alcohols. In this process, the B(C₆F₅)₃ catalyst is believed to coordinate with the alcohol, facilitating the cleavage of the C-O bond to form a carbocation intermediate. This intermediate is then intercepted by the nucleophilic aryl group from the boronic acid to form the new C-C bond, with the catalyst being regenerated.
Investigations into Boronate Ester Formation and Reactivity
Boronic acids, including this compound, readily and reversibly react with 1,2- and 1,3-diols to form cyclic boronate esters. This reaction is an equilibrium process that can typically be driven to completion by removing the water formed during the condensation. The formation of these esters is a cornerstone of boronic acid chemistry, used for protection, purification, and modification of reactivity.
The stability and reactivity of boronate esters are highly dependent on the nature of the diol used. Common diols for this purpose include ethylene (B1197577) glycol, pinacol (B44631), and catechol. The formation of the boronate ester alters the steric and electronic environment around the boron atom, which in turn influences its reactivity in subsequent reactions like the Suzuki-Miyaura coupling.
Kinetic investigations into the transmetalation step of the Suzuki-Miyaura reaction have revealed significant differences in reactivity between a free boronic acid and its various ester derivatives. Both electron-rich (e.g., glycol) and electron-deficient (e.g., catechol) esters have been shown to increase the rate of transmetalation compared to the parent boronic acid. However, sterically hindered esters, such as those derived from pinacol, may exhibit slower reaction rates.
Below is a data table summarizing the relative rates of transmetalation for different boronic acid derivatives, illustrating the impact of the ester group on reactivity.
| Boron Species | Example Diol/Alcohol | Relative Rate (k_rel) vs. Boronic Acid | General Observation |
|---|---|---|---|
| Arylboronic Acid | N/A | 1.00 | Baseline reactivity. |
| Catechol Boronate Ester | Catechol | ~4.3 | Electron-deficient ester; significant rate increase. |
| Glycol Boronate Ester | Ethylene Glycol | Rate increased | Electron-rich ester; rate enhancement observed. |
| Dimethyl Boronate Ester | Methanol | ~21 | Simple aliphatic ester shows a very large rate increase. |
| Pinacol Boronate Ester | Pinacol | Slower than boronic acid | Sterically hindered ester; leads to a decrease in the observed reaction rate. |
Applications in Advanced Organic Synthesis and Materials Science
Synthesis of Complex Organic Frameworks and Architectures
The strategic incorporation of the 6-bromonaphthalen-2-yl moiety into larger structures is a key application of this boronic acid derivative. Its ability to participate in sequential cross-coupling reactions allows for the precise assembly of elaborate organic frameworks.
The synthesis of extended polycyclic aromatic hydrocarbons (PAHs) is a cornerstone of modern materials science, with applications ranging from organic electronics to advanced optics. (6-Bromonaphthalen-2-yl)boronic acid serves as an essential precursor in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. researchgate.netmdpi.com Researchers utilize this reaction to couple the naphthalenylboronic acid with various aryl halides, effectively "stitching" together aromatic rings to create larger, more complex PAH systems. The bromo substituent on the naphthalene (B1677914) ring can be retained for subsequent functionalization or can participate in further coupling reactions, offering a pathway to even more elaborate and multi-dimensional aromatic structures.
A general representation of this synthetic strategy is the coupling of this compound with an aryl halide (Ar-X) in the presence of a palladium catalyst and a base to yield a 6-bromo-2-arylnaphthalene derivative. This product can then undergo a second cross-coupling reaction at the bromine position to further extend the polycyclic system.
| Reactant 1 | Reactant 2 | Catalyst System | Product | Application |
| This compound | Aryl Halide (e.g., bromobenzene) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 6-Bromo-2-phenylnaphthalene | Intermediate for larger PAHs |
| This compound | Di-haloarene (e.g., 1,4-dibromobenzene) | Pd Catalyst, Base | Poly(naphthalene-phenylene) fragments | Building blocks for organic polymers |
The creation of π-extended molecules with tailored electronic properties is crucial for the development of organic semiconductors and other functional materials. The naphthalene unit of this compound provides a fundamental π-conjugated system that can be systematically extended. Through Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, this building block can be linked to other aromatic or unsaturated moieties. nih.gov This step-wise approach allows for precise control over the length and composition of the resulting conjugated system, thereby fine-tuning its electronic and photophysical properties. The ability to introduce different substituents through the bromo group further enhances the versatility of this approach, enabling the synthesis of a wide array of π-extended molecules for various electronic applications.
Boronic acids are known for their ability to reversibly interact with diols, a property that has been harnessed in the field of biomimetic chemistry, particularly for the development of sensors. mdpi.comrsc.org While direct applications of this compound in complex biomimetic synthesis are still an emerging area, the principles of boronic acid chemistry provide a clear pathway. The boronic acid group can act as a recognition site for cis-diol-containing biomolecules, such as sugars or glycoproteins. By incorporating the 6-bromonaphthalen-2-yl moiety into a larger sensor architecture, the naphthalene unit can serve as a fluorescent reporter. The binding of a target diol to the boronic acid can induce a change in the fluorescence of the naphthalene core, providing a detectable signal. This approach mimics natural recognition processes and is a promising strategy for the design of novel biosensors.
Development of Functional Materials
The unique electronic and photophysical properties of the naphthalene ring system make this compound an attractive component for the design of functional organic materials.
Push-pull dyes, characterized by an electron-donating (D) group and an electron-accepting (A) group connected by a π-conjugated spacer, are of significant interest for applications in nonlinear optics and organic solar cells. nih.govresearchgate.netmdpi.com The 6-bromonaphthalen-2-yl unit can be strategically incorporated into such D-π-A systems. For instance, the naphthalene moiety can function as part of the π-bridge. Through chemical modification, an electron-donating group can be introduced at one end of the molecule and an electron-accepting group at the other, with the naphthalene core facilitating charge transfer between them. The boronic acid functionality provides a convenient handle for attaching this building block to other components of the final dye molecule.
| Donor (D) | π-Bridge | Acceptor (A) | Potential Application |
| Amine or Alkoxy group | Naphthalene-based unit derived from this compound | Cyano or Nitro group | Dye-sensitized solar cells |
| Ferrocene | Naphthalene-based unit | Dicyanovinyl group | Nonlinear optical materials |
The inherent fluorescence of the naphthalene core makes this compound a valuable precursor for the synthesis of light-emitting materials, including those for organic light-emitting diodes (OLEDs). mdpi.com By incorporating this naphthalenyl boronic acid into larger molecular structures or polymers, materials with specific emission wavelengths can be designed. The bromo group offers a site for further chemical modification, allowing for the fine-tuning of the emission color and quantum efficiency. For example, coupling the boronic acid with other aromatic units can lead to extended conjugation, resulting in a red-shift of the emission spectrum. The ability to build complex, well-defined structures using this building block is key to developing next-generation light-emitting materials with improved performance and stability.
Aggregation-Induced Emission (AIE) Materials
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a dissolved state become highly luminescent upon aggregation. frontiersin.org This process overcomes the common issue of aggregation-caused quenching (ACQ) seen in many traditional fluorophores. frontiersin.org Materials exhibiting AIE are of significant interest for applications in optoelectronics, chemical sensors, and biomedical probes. rsc.orgrsc.org
The synthesis of AIE-active materials often involves creating molecules with rotor-like structures that can dissipate energy through intramolecular rotations in solution, rendering them non-emissive. In an aggregated state, these rotations are restricted, blocking the non-radiative decay pathway and forcing the molecule to release energy via fluorescence. frontiersin.org
This compound serves as a valuable building block for designing such AIE-active molecules. The naphthalene unit provides a rigid, planar, and conjugated core, which is a common feature in many luminogens. The true utility of this compound lies in its two reactive sites, which allow for the strategic attachment of other chemical groups that induce AIE activity. For example, the boronic acid group is an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a common method for synthesizing AIE polymers. frontiersin.org This allows for the incorporation of the naphthalene scaffold into larger conjugated systems or polymers. Subsequently, the bromo group can be used to attach bulky, rotatable groups, such as tetraphenylethylene (B103901) (TPE) derivatives—a classic AIE-gen—which are known to induce AIE characteristics. The ability to build complex architectures through sequential, selective reactions at the boronic acid and bromo positions makes this compound a strategic precursor for novel AIE-active materials.
Precursor in the Synthesis of Advanced Intermediates
The dual functionality of this compound makes it a highly effective precursor for constructing sophisticated molecular intermediates, particularly those based on a naphthalene framework.
Synthesis of Naphthalene-Based Heterocycles
The creation of carbon-carbon and carbon-heteroatom bonds is fundamental to organic synthesis, and modern cross-coupling reactions are powerful tools for this purpose. nih.gov this compound is ideally suited for Suzuki-Miyaura cross-coupling reactions, which are widely used to synthesize biaryls and other conjugated systems. researchgate.net
This reagent allows for the direct introduction of a naphthalene moiety onto a heterocyclic ring or, conversely, the attachment of a heterocycle to the naphthalene core. For instance, in the synthesis of novel analogs of FDDNP, a molecule known to label protein aggregates, a key strategy involves the Suzuki coupling between an aryl halide and a heteroaromatic boronic acid. nih.gov this compound can be used in a complementary fashion, where it is coupled with a halogenated heterocycle (e.g., a bromo-pyridine or chloro-quinoline) to form a naphthalene-heterocycle bond. This approach is central to producing complex structures where the naphthalene unit acts as a central π-system scaffold, flanked by other functional groups. nih.gov
| Reactant 1 | Reactant 2 | Coupling Reaction | Product Type |
| This compound | Halogenated Heterocycle (e.g., 2-bromopyridine) | Suzuki-Miyaura | Naphthalene-Heterocycle |
| 6-Bromo-2-halonaphthalene | Heterocyclic Boronic Acid | Suzuki-Miyaura | Naphthalene-Heterocycle |
Derivatization of Naphthalene Scaffolds
The presence of two distinct and selectively addressable functional groups—the boronic acid and the bromo group—on the naphthalene scaffold of this compound allows for precise and sequential derivatization. The differing reactivities of these groups under various coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) enable chemists to introduce a wide variety of substituents at the C2 and C6 positions of the naphthalene ring.
For example, one could first perform a Suzuki coupling using the boronic acid group with an aryl halide. The resulting product, which still contains the bromo group, can then undergo a second, different coupling reaction, such as a Sonogashira coupling with a terminal alkyne or a Buchwald-Hartwig amination with an amine. This stepwise functionalization is crucial for creating complex, unsymmetrically substituted naphthalene derivatives that are precursors to push-pull dyes, molecular probes, and materials with specific electronic properties. nih.gov
Role in Modular Synthetic Strategies
Modular synthesis relies on the sequential connection of well-defined building blocks to assemble a larger, complex molecule. This compound is an exemplary building block for such strategies, particularly for iterative cross-coupling (ICC). nih.gov
In a typical ICC strategy, a bifunctional building block is used where one functional group can be temporarily "masked" or protected while the other reacts. nih.govresearchgate.net For boronic acids, the N-methyliminodiacetic acid (MIDA) protection strategy is often employed. A MIDA-protected version of this compound renders the boronate ester stable and unreactive to Suzuki coupling conditions. nih.govresearchgate.net This allows the bromo group to react selectively. After the initial coupling, the MIDA group can be easily removed with a mild aqueous base to liberate the free boronic acid, which is then ready for the next coupling step. nih.gov This iterative sequence of coupling and deprotection allows for the controlled, chain-like assembly of molecular fragments, enabling the synthesis of complex natural products and oligo(naphthalene)s. nih.govresearchgate.net This approach highlights the compound's role as a linchpin in building complex molecules one piece at a time. researchgate.net
Applications in Chemical Biology Research
The unique photophysical properties and synthetic accessibility of naphthalene derivatives make them valuable tools in chemical biology, particularly for developing molecular probes.
Probes for Protein Aggregate Labeling
Naphthalene-based molecules with electron-donating and electron-accepting groups at the 2- and 6-positions are known to function as "push-pull" dyes. nih.gov Some of these compounds, such as FDDNP, have shown the ability to bind to and label protein aggregates, which are pathological hallmarks of neurodegenerative diseases like Alzheimer's disease. nih.gov These aggregates primarily consist of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of tau protein. nih.govrsc.org
Recent research has demonstrated that incorporating a boronic acid group into fluorescent probes can significantly improve their binding affinity and selectivity for Aβ aggregates. nih.govresearchgate.net The boronic acid moiety is believed to enhance interactions with the protein aggregates. nih.gov
Given these findings, this compound is an ideal starting material for the rational design of next-generation probes. Its naphthalene core can serve as the fluorescent reporter, while the boronic acid group can be retained in the final structure to act as a binding or targeting group for protein aggregates. The bromo position provides a convenient site for attaching other functionalities, such as donor groups (e.g., amines) or moieties that improve blood-brain barrier permeability. This synthetic versatility allows for the fine-tuning of the probe's optical and pharmacological properties for the specific labeling of pathological protein structures.
| Probe Component | Function | Derived From |
| Naphthalene Core | Fluorescent Scaffold | This compound |
| Boronic Acid Group | Binding/Targeting Moiety | This compound |
| Donor/Modulating Group | Tune Optical/Physical Properties | Attached at the bromo-position |
Development of Bioactive Molecules and Analogs
This compound serves as a crucial building block in the synthesis of complex organic molecules designed for biological activity. Its rigid naphthalene core and the reactive boronic acid group make it an ideal starting point for creating compounds that can interact with specific biological targets, such as enzymes. The bromine atom on the naphthalene ring also provides a strategic point for further chemical modification, allowing for the systematic development of analogs to explore structure-activity relationships (SAR).
One of the most significant applications of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling and are prominent targets for drug discovery, particularly in oncology and inflammatory diseases. The naphthalene scaffold can be effectively utilized to occupy specific pockets within the enzyme's active site.
Synthesis of Naphthalenyl-Indazole Based Kinase Inhibitors
Detailed research has demonstrated the utility of this compound in the synthesis of potent kinase inhibitors, specifically targeting enzymes like p38 MAP kinase and Rho-kinase (ROCK), which are implicated in inflammatory diseases and cancer. A key synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction, where the boronic acid is coupled with a suitable halogenated heterocyclic core, such as a substituted indazole.
For instance, this compound is a key reactant in the synthesis of a series of naphthalenyl-pyridinyl-1H-indazoles. The general synthetic route involves the coupling of the boronic acid with a brominated indazole derivative, followed by further functionalization.
A specific example is the synthesis of 3-(6-((4-methylpiperazin-1-yl)methyl)naphthalen-2-yl)-N-(pyridin-4-yl)-1H-indazol-6-amine. The synthesis begins with the Suzuki coupling of this compound with a protected bromo-indazole intermediate. The resulting product undergoes a series of reactions, including reduction and deprotection, to yield the final bioactive molecule.
Table 1: Synthesis Scheme for a Naphthalenyl-Indazole Kinase Inhibitor
| Step | Reactant A | Reactant B | Catalyst/Reagents | Product | Purpose |
| 1 | This compound | 3-Bromo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | Pd(dppf)Cl₂ , K₂CO₃ | 3-(6-Bromonaphthalen-2-yl)-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | Suzuki-Miyaura cross-coupling to form the core C-C bond between naphthalene and indazole rings. |
| 2 | Product from Step 1 | 4-Methylpiperazine | Pd₂(dba)₃, BINAP, Cs₂CO₃ | 3-(6-((4-Methylpiperazin-1-yl)methyl)naphthalen-2-yl)-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | Buchwald-Hartwig amination to introduce the piperazine (B1678402) moiety. |
| 3 | Product from Step 2 | Iron powder, NH₄Cl | N/A | 3-(6-((4-Methylpiperazin-1-yl)methyl)naphthalen-2-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine | Reduction of the nitro group to an amine. |
| 4 | Product from Step 3 | p-Toluenesulfonic acid | N/A | 3-(6-((4-Methylpiperazin-1-yl)methyl)naphthalen-2-yl)-1H-indazol-6-amine | Deprotection of the indazole nitrogen. |
| 5 | Product from Step 4 | 4-Bromopyridine hydrochloride | Pd₂(dba)₃, Xantphos, K₃PO₄ | 3-(6-((4-Methylpiperazin-1-yl)methyl)naphthalen-2-yl)-N-(pyridin-4-yl)-1H-indazol-6-amine | Buchwald-Hartwig amination to couple the pyridine (B92270) ring. |
Research Findings and Structure-Activity Relationship (SAR)
Analogs developed using this compound have been evaluated for their inhibitory activity against various kinases. The naphthalene moiety is critical for establishing interactions within the enzyme's binding site. Structure-activity relationship studies of related compounds, such as the p38α MAP kinase inhibitor BIRB 796, which also contains a naphthalene core, reveal the importance of this structural feature. In these inhibitors, the naphthalene ring system often occupies a hydrophobic region of the kinase, contributing significantly to the compound's binding affinity. nih.gov
The biological data for these compounds demonstrate potent inhibition of target kinases. For example, the naphthalenyl-indazole derivatives show significant activity against p38 kinase, which is a key enzyme in the inflammatory response pathway.
Table 2: Biological Activity of a Representative Naphthalenyl-Indazole Inhibitor
| Compound ID | Target Kinase | IC₅₀ (nM) | Assay Method |
| NPI-1 | p38α MAP Kinase | 8 | Radiometric Kinase Assay |
| NPI-1 | Rho-kinase (ROCK-II) | 25 | ELISA |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The development of these bioactive molecules highlights the strategic importance of this compound. It provides a versatile platform for creating structurally complex and potent kinase inhibitors through well-established synthetic methodologies like the Suzuki-Miyaura coupling. The ability to systematically modify the resulting structures allows for the fine-tuning of their biological activity and the development of lead compounds for potential therapeutic agents.
Catalytic Aspects of Boronic Acids in Organic Transformations
Boronic Acids as Direct Catalysts
Boronic acids have emerged as versatile and environmentally benign catalysts for a variety of organic transformations. lumorachemicals.comlumorachemicals.com Their low toxicity, stability in air and moisture, and general availability make them attractive alternatives to traditional metal-based catalysts. lumorachemicals.com The catalytic activity of boronic acids stems from the unique electronic properties of the boron atom, which can act as a Lewis acid and form reversible covalent bonds with hydroxyl-containing functional groups. bldpharm.combldpharm.com
Substrate Activation Modes (e.g., Hydrogen Bonding, Anhydride (B1165640) Formation, Lewis/Brønsted Acid Behavior)
The catalytic efficacy of boronic acids is rooted in their ability to activate substrates through several distinct modes. Organoboron species primarily function as Lewis acids, although their behavior can be nuanced. bldpharm.com
Hydrogen Bonding: Boronic acids can act as hydrogen bond donors, a mode of activation that can be particularly effective in certain reactions. For instance, 2,6-disubstituted arylboronic acids have been shown to behave as strong hydrogen-bonding donors, activating epoxides for reaction with carbon dioxide in water. google.com This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. google.com The crystal structures of boronic acids often reveal extensive intermolecular hydrogen bonding networks, highlighting their propensity for such interactions.
Anhydride Formation: A key activation strategy, particularly for carboxylic acids, involves the formation of a mixed anhydride with the boronic acid. bldpharm.com This process involves the dehydration of the carboxylic acid and the boronic acid to form an acyloxyboronic acid intermediate. This intermediate is more electrophilic than the parent carboxylic acid, facilitating subsequent reactions such as amidation. bldpharm.com The removal of water is often crucial for driving the equilibrium towards the formation of the active anhydride species. Diboronic acid anhydrides have also been developed as effective catalysts.
Lewis/Brønsted Acid Behavior: While boronic acids are fundamentally Lewis acids due to the electron-deficient boron center, they can also exhibit Brønsted acidity. bldpharm.com The pKa of a typical boronic acid is around 9. However, their interaction with diols to form boronate esters enhances their acidity. In some catalytic cycles, boronic acids can act as a Brønsted acid type of catalyst. google.com More commonly, they act as Lewis acids, coordinating to Lewis basic sites on the substrate, such as the oxygen of a carbonyl group, thereby activating it towards nucleophilic attack. bldpharm.com
Activation of Hydroxyl Functional Groups
A significant area of boronic acid catalysis involves the activation of hydroxyl groups in alcohols and carboxylic acids. lumorachemicals.comlumorachemicals.combldpharm.com This capability circumvents the need for wasteful stoichiometric activation of hydroxyl groups into halides or sulfonates, leading to more atom-economical processes. lumorachemicals.combldpharm.com Electron-deficient arylboronic acids are particularly effective in activating alcohols by polarizing the C–O bond, which can lead to the formation of carbocation intermediates that can be trapped by nucleophiles in reactions like Friedel-Crafts alkylations. The catalytic activation of hydroxyl groups is a cornerstone of boronic acid catalysis, enabling direct functionalization under mild conditions. bldpharm.com
Formation of Reversible Covalent Bonds with Diols and Saccharides
A hallmark of boronic acids is their ability to form reversible covalent bonds with diols and other polyols, such as saccharides, to form cyclic boronate esters. This interaction is rapid and reversible, forming the basis for their use in sensors and separation technologies for carbohydrates. The formation of these stable five- or six-membered cyclic esters with cis-1,2- and -1,3-diols is a key feature. In a catalytic context, the formation of a tetrahedral boronate adduct with a diol can increase the nucleophilicity of the diol, enabling selective functionalization. lumorachemicals.combldpharm.com
Specific Catalytic Reaction Types
The diverse activation modes of boronic acids have been harnessed in a range of specific catalytic transformations.
Amide Bond Formation
Boronic acids are effective catalysts for the direct formation of amides from carboxylic acids and amines, a reaction of fundamental importance in organic and medicinal chemistry. lumorachemicals.com The catalytic cycle is generally believed to proceed through the formation of an acyloxyboronic acid intermediate, which then reacts with the amine. bldpharm.com This method avoids the use of stoichiometric coupling reagents, offering a greener alternative for amide synthesis. Various arylboronic acids, particularly those with electron-withdrawing groups, have been shown to be effective catalysts for this transformation. Theoretical studies suggest that the cleavage of the C–O bond in the tetracoordinate acyl boronate intermediate is the rate-determining step.
| Catalyst | Substrates | Key Features | Reference |
|---|---|---|---|
| Arylboronic acids with electron-withdrawing groups | Carboxylic acids and amines | Enhanced Lewis acidity promotes formation of the active (acyloxy)boron intermediate. | |
| ortho-Iodophenylboronic acid | Carboxylic acids and amines | High catalytic activity attributed to steric effects and orbital interactions between iodine and boron. | |
| 2,4-Bis(trifluoromethyl)phenylboronic acid | Bulky substrates and α-amino acid derivatives | Effective at low temperatures (25 °C) with no observed racemization. |
Cycloadditions and Conjugate Additions
Boronic acid catalysis has also been successfully applied to cycloaddition and conjugate addition reactions. lumorachemicals.com By activating unsaturated carboxylic acids, boronic acids can facilitate [4+2] Diels-Alder cycloadditions. bldpharm.com The boronic acid catalyst is thought to lower the LUMO of the dienophile through the formation of a covalent monoacylated hemiboronic ester intermediate. This activation strategy has been used in the synthesis of polysubstituted aromatic carboxylic acids. Similarly, boronic acids can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carboxylic acids. lumorachemicals.combldpharm.com In some instances, boronic acids themselves can act as the nucleophilic partner in conjugate additions to enones, often catalyzed by transition metals or chiral organocatalysts.
| Reaction Type | Role of Boronic Acid | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Diels-Alder Cycloaddition | Catalyst | 2-Alkynoic acids and various dienes | Activation of the dienophile via a covalent intermediate, leading to cyclohexadienyl carboxylic acids. | |
| Conjugate Addition | Catalyst | α,β-Unsaturated carboxylic acids and nucleophiles | Electrophilic activation of the carboxylic acid promotes nucleophilic attack. | lumorachemicals.combldpharm.com |
| Conjugate Addition | Reagent | Aryl- and alkenylboronic acids and enones | Rhodium-catalyzed asymmetric addition with high enantioselectivity. | |
| Conjugate Addition | Reagent | Organic boronic acids and α,β-unsaturated 2-acyl imidazoles | Chiral diol-catalyzed enantioselective addition. |
Dehydrations
There is no available research demonstrating the use of (6-Bromonaphthalen-2-yl)boronic acid as a catalyst for dehydration reactions.
Enolate Formation and Aldol (B89426) Reactions
There are no documented instances of this compound being used to mediate enolate formation or catalyze aldol reactions.
Design and Application of Chiral Boronic Acid Catalysts
No studies have been published on the design and application of chiral catalysts based on the this compound scaffold.
Advanced Analytical and Computational Methodologies
Computational Chemistry Studies
Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental data for understanding the properties of (6-Bromonaphthalen-2-yl)boronic acid. While specific published computational studies on this exact molecule are scarce, the application of these methods would provide significant insights.
DFT calculations can be used to:
Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, including bond lengths, bond angles, and dihedral angles.
Predict Spectroscopic Properties: Calculate vibrational frequencies to aid in the assignment of experimental IR spectra and compute NMR chemical shifts (¹H, ¹³C, ¹¹B) to compare with experimental results. rsc.org
Analyze Electronic Structure: Investigate the distribution of electron density and map the electrostatic potential to identify reactive sites. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies help to understand the electronic transitions observed in UV/Vis spectroscopy and predict the molecule's chemical reactivity.
These theoretical studies can provide a deeper understanding of the structure-property relationships and reaction mechanisms that may not be directly accessible through experimental methods alone.
Chromatographic and Separation Techniques in Research Scale
The purification of this compound from reaction mixtures and the analysis of its purity are critical steps in its research-scale application. High-Performance Liquid Chromatography (HPLC) is a primary technique for both the analysis and purification of boronic acids. sielc.com
Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net For boronic acids, a C18 column is a frequent choice. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an additive such as formic acid or trifluoroacetic acid to improve peak shape and resolution. researchgate.net
A significant challenge in the chromatographic analysis of boronic acids and their derivatives, such as pinacol (B44631) esters, is their potential for on-column hydrolysis. researchgate.netresearchgate.net This can lead to inaccurate quantification and the appearance of artifact peaks. To mitigate this, fast LC methods with short analysis times are often developed. researchgate.net
For research-scale purification, preparative HPLC can be used. This technique utilizes a larger column and higher flow rates to isolate milligram to gram quantities of the desired compound. The conditions developed for analytical HPLC are typically scaled up for preparative separation.
The following table summarizes typical HPLC conditions for the analysis of aromatic boronic acids like this compound.
| Parameter | Typical Condition | Purpose |
| Column | Reversed-phase C18, 5 µm particle size | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of water and acetonitrile/methanol | Elution of compounds with varying polarities. |
| Additive | 0.1% Formic acid or Trifluoroacetic acid | Improves peak shape and suppresses ionization. |
| Flow Rate | 1.0 mL/min (analytical) | Standard flow rate for good separation efficiency. |
| Detection | UV spectrophotometry (e.g., at 254 nm) | Naphthalene (B1677914) ring provides strong UV absorbance for detection. |
Future Research Directions and Emerging Trends
Sustainable Synthesis of Naphthaleneboronic Acids
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for key chemical intermediates. northeastern.edu Future research will likely focus on creating more sustainable and environmentally benign routes to (6-Bromonaphthalen-2-yl)boronic acid and related naphthaleneboronic acids. This involves moving away from traditional methods that may use harsh reagents or generate significant waste.
Key areas of investigation include:
Catalyst-Free Reactions: Exploring synthetic pathways that eliminate the need for metal catalysts, potentially using water as a solvent to reduce the reliance on volatile organic compounds. researchgate.net
Photocatalysis: Utilizing visible light to drive borylation reactions, offering a milder and more energy-efficient alternative to thermally driven processes. acs.org
Eco-Friendly Reagents: Employing less toxic and more sustainable reagents. For instance, developing protocols that use safer brominating agents or alternative boron sources. Recent advancements have shown eco-friendly protocols for the ipso-bromination of arylboronic acids using systems like oxone/KBr catalyzed by CuBr, which operates under mild conditions and produces recyclable inorganic byproducts. organic-chemistry.org
Micellar Catalysis: Performing reactions in water using designer surfactants that form nanomicelles. This technique can reduce the need for organic solvents and allow for catalyst and solvent recycling. merckmillipore.com
Table 1: Comparison of Conventional vs. Sustainable Synthesis Strategies for Arylboronic Acids
| Feature | Conventional Synthesis | Sustainable/Green Synthesis |
| Solvent | Often volatile organic compounds (VOCs) | Water, bio-based solvents, or solvent-free conditions |
| Catalyst | Heavy metal catalysts (e.g., Palladium) | Catalyst-free, photocatalysts, or recyclable catalysts |
| Reagents | Potentially hazardous and toxic reagents | Non-toxic, renewable, and safer reagents |
| Energy Input | High temperatures, prolonged reaction times | Room temperature, microwave, or visible light irradiation |
| Byproducts | Often generate significant chemical waste | Minimal waste, recyclable byproducts |
| Atom Economy | Can be moderate to low | High atom economy is a primary goal |
Integration of this compound into Flow Chemistry and Automation
Flow chemistry and automated synthesis platforms are revolutionizing the way molecules are made, offering advantages in terms of safety, efficiency, scalability, and reproducibility. nih.govnih.gov Integrating the synthesis and application of this compound into these systems is a significant area for future development.
Continuous Flow Synthesis: Developing robust and scalable continuous flow processes for the synthesis of this compound and its derivatives. organic-chemistry.org This can lead to higher yields, better process control, and safer handling of reactive intermediates. nih.govresearchgate.net Flow synthesis has been shown to be effective for producing naphthalene-diimide-based conjugated polymers with higher molecular weight and more ordered structures compared to batch synthesis. rsc.org
Automated Platforms: Incorporating this compound as a building block in automated synthesis platforms for the rapid generation of compound libraries. google.com This is particularly relevant for drug discovery and materials science, where a large number of derivatives need to be synthesized and screened.
In-line Analysis and Purification: Combining flow reactors with in-line analytical techniques (e.g., IR, NMR) and automated purification systems to streamline the entire synthesis and isolation process. thieme-connect.de
Rational Design of Naphthaleneboronic Acid-Based Functional Materials
The unique electronic and structural properties of the naphthalene (B1677914) core make this compound an attractive building block for a variety of functional materials. Future research will focus on the rational design of these materials with tailored properties.
Conjugated Polymers: Designing and synthesizing novel conjugated polymers for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to precisely control the structure and electronic properties of these polymers through the choice of co-monomers is a key area of interest.
Metal-Organic Frameworks (MOFs): Utilizing naphthaleneboronic acids as organic linkers for the construction of MOFs with specific porosities, catalytic activities, or sensing capabilities.
Sensors: Developing chemosensors based on naphthaleneboronic acids for the detection of biologically important molecules like saccharides or reactive oxygen species. The boronic acid moiety can act as a recognition site, while the naphthalene unit can serve as a fluorescent reporter.
Exploration of Novel Catalytic Transformations
While the Suzuki-Miyaura cross-coupling is the most common reaction involving boronic acids, there is a growing interest in exploring novel catalytic transformations of these versatile reagents. frontierspecialtychemicals.comacs.org
C-H Activation/Borylation: Developing new methods for the direct C-H borylation of naphthalene and its derivatives to provide a more atom-economical route to naphthaleneboronic acids.
New Cross-Coupling Partners: Expanding the scope of cross-coupling reactions to include non-traditional coupling partners, enabling the formation of new types of chemical bonds.
Asymmetric Catalysis: Designing chiral ligands and catalysts for the asymmetric synthesis of axially chiral biaryl compounds derived from this compound.
Advanced Mechanistic Characterization via In Situ Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and developing new ones. The use of advanced in situ spectroscopic and analytical techniques will be instrumental in elucidating the complex pathways of reactions involving this compound.
In Situ Spectroscopy: Employing techniques such as in situ NMR, IR, and Raman spectroscopy to monitor reaction kinetics, identify transient intermediates, and understand catalyst speciation in real-time. nih.govacs.orgacs.org This can provide valuable insights into phenomena like protodeboronation, which is a common side reaction in Suzuki-Miyaura couplings. nih.gov
Kinetic Modeling: Developing detailed kinetic models based on experimental data to predict reaction outcomes and optimize reaction conditions. ed.ac.uk
Computational Chemistry: Combining experimental studies with density functional theory (DFT) and other computational methods to model reaction pathways and transition states, providing a molecular-level understanding of the catalytic cycle.
Table 2: In Situ Techniques for Mechanistic Studies of Boronic Acid Reactions
| Technique | Information Gained | Relevance to this compound |
| Nuclear Magnetic Resonance (NMR) | Real-time monitoring of reactant consumption and product formation, identification of intermediates, determination of reaction kinetics. | Understanding the kinetics of Suzuki-Miyaura coupling and identifying decomposition pathways like protodeboronation. nih.gov |
| Infrared (IR) Spectroscopy | Tracking changes in functional groups, monitoring the concentration of key species in flow chemistry setups. | Optimizing continuous flow processes for the synthesis and reactions of naphthaleneboronic acids. |
| Raman Spectroscopy | Probing vibrational modes of molecules, useful for studying solid-state reactions and catalyst structures. | Characterizing the structure of catalysts and intermediates in heterogeneous catalytic systems. |
| Mass Spectrometry (MS) | Identifying reaction intermediates and products, especially when coupled with chromatography (e.g., LC-MS). | Analyzing complex reaction mixtures and identifying byproducts in multi-component reactions. |
Multi-component Reactions and Tandem Processes Involving Naphthaleneboronic Acids
Multi-component reactions (MCRs), where three or more reactants combine in a single step, and tandem (or cascade) reactions, which involve a sequence of transformations in one pot, are powerful tools for increasing synthetic efficiency. mdpi.commdpi.com
Novel MCRs: Designing new MCRs that incorporate this compound to rapidly build molecular complexity. This could involve, for example, the development of one-pot procedures that combine a Suzuki-Miyaura coupling with other bond-forming reactions. nih.gov
Tandem Catalysis: Developing tandem catalytic systems where this compound is either a substrate or a product of an early step in the sequence. For instance, a reaction could be designed that involves an initial borylation followed by an intramolecular cyclization. nih.gov
Orthogonal Tandem Catalysis: Creating systems where two or more incompatible catalytic cycles can operate in the same pot without interfering with each other, enabling complex transformations in a single operation. osti.gov
The exploration of these future research directions will undoubtedly lead to new and innovative applications for this compound, further solidifying its importance as a versatile building block in modern chemistry.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (6-Bromonaphthalen-2-yl)boronic acid, and how can intermediates be stabilized?
- Methodological Answer : The synthesis of aromatic boronic acids typically involves cross-coupling reactions (e.g., Miyaura borylation) using palladium catalysts. For this compound, a naphthalene bromide precursor may undergo borylation with bis(pinacolato)diboron. To stabilize intermediates, boronic acids are often synthesized as boronic esters (e.g., pinacol esters) due to their higher stability and ease of purification. Post-synthesis, esters are hydrolyzed under mild acidic conditions to yield the free boronic acid. Careful control of reaction temperature and moisture is critical to avoid protodeboronation .
Q. How can the purity of this compound be assessed, and what analytical techniques are suitable?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is recommended for detecting trace impurities (e.g., residual boronic esters or brominated byproducts). For underivatized boronic acids, triple quadrupole LC-MS/MS offers sensitivity down to 1 ppm, essential for pharmaceutical-grade purity assessment. Validation parameters (linearity, LOD, LOQ) should adhere to ICH guidelines .
Q. What is the mechanism of boronic acid-diol binding, and how can binding constants be determined experimentally?
- Methodological Answer : Boronic acids reversibly bind 1,2- or 1,3-diols via ester formation, with binding affinity influenced by pH and diol stereochemistry. Stopped-flow fluorescence spectroscopy is ideal for measuring binding kinetics (e.g., kon and koff). Thermodynamic binding constants (Kd) can be determined via isothermal titration calorimetry (ITC) or fluorescence titration. For example, fructose binds boronic acids ~20× faster than glucose due to favorable stereoelectronic alignment .
Advanced Research Questions
Q. How can researchers resolve challenges in characterizing peptide boronic acids containing multiple boronic acid moieties?
- Methodological Answer : MALDI-MS with on-plate derivatization using 2,5-dihydroxybenzoic acid (DHB) as a matrix suppresses boroxine formation (trimerization artifacts). For branched peptides, DHB esterification stabilizes boronic acids, enabling direct sequencing via MS/MS. Pre-treatment with diols (e.g., pinacol) to form boronic esters further prevents dehydration, improving signal clarity .
Q. What experimental design considerations are critical for evaluating the anticancer activity of this compound derivatives?
- Methodological Answer :
- In vitro : Screen against cancer cell lines (e.g., glioblastoma, triple-negative breast cancer) using MTT assays. Include proteasome inhibition assays (e.g., 20S proteasome activity) to link cytotoxicity to mechanism.
- In vivo : Use xenograft models with pharmacokinetic profiling to assess bioavailability. Monitor tumor volume and biomarkers (e.g., NF-κB inhibition).
- Control : Compare to established boronic acid drugs (e.g., Bortezomib) and non-boronic analogs to isolate boron-specific effects .
Q. How do secondary interactions affect boronic acid-based glycoprotein capture, and how can selectivity be optimized?
- Methodological Answer : Non-specific interactions (e.g., hydrophobic or electrostatic) can reduce selectivity in glycoprotein sensors. To mitigate:
- Use zwitterionic buffers (e.g., HEPES) to minimize ionic interference.
- Functionalize surfaces with polyethylene glycol (PEG) spacers to reduce non-specific protein adsorption.
- Validate selectivity via competitive binding assays with non-glycosylated proteins (e.g., RNase A vs. RNase B) .
Q. What structural modifications enhance the thermal stability of aromatic boronic acids for material science applications?
- Methodological Answer : Thermogravimetric analysis (TGA) reveals that electron-withdrawing groups (e.g., -NO2) and meta-substitution improve thermal stability by reducing oxidative degradation. For flame-retardant applications, incorporating multiple boronic acid moieties increases char formation. Degradation pathways are probed via pyrolysis-GC/MS to identify volatile byproducts .
Methodological Comparison Table
Contradictions and Resolutions
- Synthesis vs. Stability : While boronic esters are preferred for synthesis ( ), free boronic acids are required for diol-binding applications (). Resolution: Use in situ hydrolysis of esters immediately prior to binding assays.
- Sensor Selectivity : highlights non-specific interactions in glycoprotein capture, whereas proposes polymer matrices to enhance specificity. Combining PEG spacers () with redox-active polymers () may optimize selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
